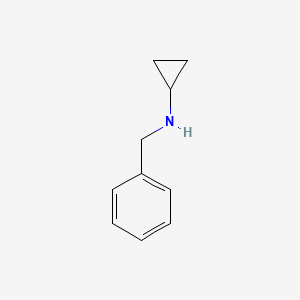

N-Benzylcyclopropylamine

Übersicht

Beschreibung

N-Benzylcyclopropylamine is an organic compound with the chemical formula C10H13N. It is a colorless to pale yellow liquid with a special ammonia aroma and strong alkaline properties . This compound is primarily used as a pharmaceutical intermediate and dye intermediate .

Vorbereitungsmethoden

N-Benzylcyclopropylamine can be synthesized by reacting benzylamine with acetone under alkaline conditions . The specific reaction involves heating and stirring benzylamine with acetone using an alkaline solution, followed by hydrolysis to yield the desired product . This method is commonly used in both laboratory and industrial settings.

Analyse Chemischer Reaktionen

Cytochrome P450-Catalyzed Oxidative N-Dealkylation

NBCA undergoes oxidative metabolism by P450 enzymes, producing distinct metabolites through hydrogen atom transfer (HAT) mechanisms rather than single-electron transfer (SET). Key findings include:

-

Primary Metabolites :

Metabolite Yield (%) Mechanism 3-Hydroxypropionaldehyde (3HP) 57 HAT-induced ring-opening Cyclopropanone hydrate 34 HAT at N–H bond Cyclopropylamine 9 N-Dealkylation Benzaldehyde 6 Oxidative cleavage Benzyl alcohol 12 Reduction of benzaldehyde Benzaldoxime 19 Oxime formation These products arise from hydrogen abstraction at the N–H bond, leading to carbinolamine intermediates that decompose to cyclopropanone hydrate or ring-opened species like 3-hydroxypropionaldehyde .

-

Mechanistic Insights :

-

HAT Pathway : P450 abstracts a hydrogen atom from NBCA, forming a neutral aminyl radical that undergoes rapid cyclopropane ring-opening. This contrasts with SET mechanisms observed in horseradish peroxidase (HRP), which exclusively yield ring-opened products .

-

No Suicide Inactivation : Unlike HRP, P450 does not inactivate via SET with NBCA, as evidenced by the absence of quinoline derivatives and exclusive formation of non-radical products .

-

Suicide Substrate Activity and Enzyme Inhibition

NBCA acts as a suicide inhibitor of P450 enzymes through metabolic intermediate complex (MIC) formation:

-

Nitroso Intermediate : Oxidation of NBCA generates a nitroso compound that binds tightly to the heme iron of P450, forming a stable MIC (Fe²⁺–NO complex). This irreversible binding inactivates the enzyme .

-

Dual Inhibition Pathways :

Comparative Reactivity with Other Enzymes

| Enzyme | Mechanism | Key Products | Enzyme Inactivation |

|---|---|---|---|

| Cytochrome P450 | HAT | Cyclopropanone hydrate, 3HP, benzaldehyde | Yes (via MIC) |

| Horseradish Peroxidase (HRP) | SET | Quinoline derivatives (ring-opened) | No |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

N-Benzylcyclopropylamine (C10H13N) is characterized by its unique structure, featuring a cyclopropane ring attached to a benzyl group. This compound exhibits strong alkaline properties and interacts notably with Cytochrome P450 enzymes, acting as a partial suicide inactivator. Its mechanism involves the oxidation of cyclic amines, leading to the formation of various metabolites, including cyclopropanone hydrate and 3-hydroxypropionaldehyde .

Scientific Research Applications

This compound has several applications across different research domains:

- Drug Synthesis : It serves as an intermediate in the synthesis of various pharmaceuticals, including ciprofloxacin maleate, which is used to treat bacterial infections .

- Enzyme Inhibition Studies : The compound has been studied for its role as an irreversible inactivator of monoamine oxidase A and B. Research indicates that it can selectively inhibit these enzymes, providing insights into the treatment of neurological disorders .

- Photochemical Reactions : Recent studies have explored its potential in photochemical transformations, demonstrating the ability to generate complex molecular architectures through controlled photochemical processes .

- Anticancer Research : this compound derivatives are being investigated for their anticancer properties. Compounds related to this structure have shown promising activity against various cancer cell lines, indicating potential therapeutic applications .

Case Study 1: Enzyme Inhibition

A study conducted on the interaction of this compound with monoamine oxidase A revealed that it acts as a time-dependent irreversible inhibitor. The research highlighted the differences in active site topographies between monoamine oxidase A and B, paving the way for targeted drug design .

Case Study 2: Anticancer Activity

Research on novel benzofurancarboxamides derived from this compound demonstrated significant anticancer activity. These compounds were screened by the National Cancer Institute and showed potential for further optimization in cancer therapy .

Table 1: Summary of Applications

| Application | Description |

|---|---|

| Drug Synthesis | Intermediate for ciprofloxacin maleate |

| Enzyme Inhibition | Irreversible inhibitor of monoamine oxidase A and B |

| Photochemical Reactions | Generation of complex molecular architectures through photochemical transformations |

| Anticancer Research | Investigated for anticancer properties; derivatives show significant activity against cancer cells |

Table 2: Mechanisms of Action

| Mechanism | Description |

|---|---|

| Cytochrome P450 Interaction | Acts as a partial suicide inactivator affecting various biochemical pathways |

| Oxidation Reactions | Undergoes oxidation by Cytochrome P450 leading to metabolites such as cyclopropanone hydrate |

Wirkmechanismus

The mechanism of action of N-Benzylcyclopropylamine involves its interaction with molecular targets and pathways. One proposed mechanism is the formation of a Schiff base with the active site adduct produced by this compound inactivation of monoamine oxidase (MAO), followed by base-catalyzed β-elimination to the imine of acrolein . This reaction highlights the compound’s ability to interact with enzymes and affect biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

N-Benzylcyclopropylamine can be compared with other similar compounds, such as N-Benzyl-N-Cyclopropylamine and N-Cyclopropylmethylamine. These compounds share structural similarities but differ in their chemical properties and applications. For example, N-Benzyl-N-Cyclopropylamine is also used as a pharmaceutical intermediate, but it has different reactivity and synthesis methods . N-Cyclopropylmethylamine, on the other hand, has distinct applications in the production of polymers and resins .

Biologische Aktivität

N-Benzylcyclopropylamine (BCA) is a compound that has garnered attention for its unique biological activities, particularly as a suicide inhibitor of cytochrome P450 enzymes. This article delves into the mechanisms of action, biochemical pathways, and research findings associated with BCA, supported by data tables and case studies.

Cytochrome P450 Inhibition

BCA acts primarily as a partial suicide inactivator of cytochrome P450 (P450) enzymes. The mechanism involves the formation of a reactive intermediate that irreversibly binds to the enzyme, leading to its inactivation. Initial studies indicated that BCA could undergo oxidation at the cyclopropyl group, resulting in ring-opening and subsequent enzyme inhibition through a single electron transfer (SET) mechanism .

Proposed Mechanisms

- C α-Hydrogen Atom Transfer (C α-HAT) : Initially proposed but later ruled out due to findings that analogs without the C α hydrogen could still inactivate P450 effectively.

- Single Electron Transfer (SET) : Confirmed as the primary mechanism by which BCA interacts with P450 enzymes, facilitating the formation of a stable adduct that inhibits enzyme activity .

Biochemical Pathways

BCA's interaction with P450 enzymes significantly affects various biochemical pathways, particularly in drug metabolism. The compound has been shown to influence:

- Metabolism of Cyclic Amines : BCA itself undergoes metabolic transformations mediated by P450 enzymes, affecting its pharmacokinetics and therapeutic applications.

- Monoamine Oxidase (MAO) Activity : BCA also acts as an inactivator of mitochondrial monoamine oxidase, impacting neurotransmitter metabolism and signaling pathways .

Case Studies and Experimental Data

-

Inhibition Studies :

- A study demonstrated that BCA effectively inhibited ketamine N-demethylase activity in rabbit liver microsomes, showcasing its role as a mechanism-based inhibitor .

- Tritium labeling studies indicated that the cyclopropyl group is crucial for oxidation leading to enzyme inactivation, confirming the SET mechanism's involvement.

- Pharmacokinetics :

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

N-benzylcyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-4-9(5-3-1)8-11-10-6-7-10/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBAUXJPPHVCTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90158024 | |

| Record name | N-Cyclopropylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13324-66-8 | |

| Record name | N-Cyclopropylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13324-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopropylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013324668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclopropylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: N-Cyclopropylbenzylamine (N-CBA) acts as a mechanism-based inactivator of MAO. [, , ] This means that N-CBA requires enzymatic activation by MAO to form a reactive species that irreversibly binds to the enzyme. The enzyme first oxidizes N-CBA at the cyclopropyl group, leading to the opening of the cyclopropyl ring. [, ] This reactive intermediate then forms a stable adduct with an active site amino acid residue, permanently inactivating the enzyme. [] This inactivation leads to a decrease in MAO activity, potentially affecting the metabolism of neurotransmitters like dopamine, serotonin, and norepinephrine.

A: Introducing an alpha-methyl group to N-CBA, creating N-Cyclopropyl-alpha-methylbenzylamine (N-C alpha MBA), significantly impacts its interaction with MAO. [] While both N-CBA and N-C alpha MBA can be oxidized at either the benzyl methylene or the cyclopropyl group, the alpha-methylation shifts the preference towards cyclopropyl oxidation. [] This results in a substantial increase in the inactivation of MAO by N-C alpha MBA compared to N-CBA. []

A: Yes, the inactivation of MAO by N-CBA can be reversed by certain amines, particularly those with an aromatic ring. [] These amines reactivate the enzyme through a time-dependent process that exhibits saturation kinetics. [] The reactivation mechanism likely involves the formation of a Schiff base with the adduct formed between N-CBA and the active site amino acid residue. [] Subsequent beta-elimination regenerates the active enzyme and releases a modified form of N-CBA as acrolein imine. []

A: Tritium labeling studies using N-[1-3H]CBA provided crucial insights into the mechanism of MAO inactivation. [] These studies demonstrated that the inactivation leads to the incorporation of tritium into the enzyme and the release of [3H]acrolein. [] Furthermore, reactivation of the inactivated enzyme with benzylamine led to the release of one equivalent of tritium as [3H]acrolein. [] This finding confirmed that the cyclopropyl group is the site of oxidation leading to enzyme inactivation and that the adduct formation occurs with an active site residue.

A: Yes, researchers have synthesized structural analogs of N-Cyclopropylbenzylamine, aiming to target aldehyde dehydrogenase (ALDH) instead of MAO. [] These analogs replaced the propargyl group of pargyline with cyclopropyl, allyl, or 2,2,2-trichloroethyl groups. [] The goal was to generate ALDH inhibitors like cyclopropanone, acrolein, or chloral through in vivo metabolism by cytochrome P450 enzymes. []

A: Several publications detail the synthetic procedures for N-Cyclopropylbenzylamine and related compounds. You can find the synthesis of N-[1-2H]- and N-[1-3H]-Cyclopropylbenzylamine, as well as [phenyl-14C]-N-Cyclopropylbenzylamine in the paper by Silverman and Hoffman. [] Another study describes the synthesis of N-Cyclopropyltryptamines. [] Additionally, the preparation of N,N-dialkylated-5,6-methylenedioxytryptamines and N-cyclopropyl-5,6-methylenedioxytryptamine, which involve a novel synthesis of N-methyl- and N-benzylcyclopropylamine, is reported. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.